

In silico docking studies of 2,5-Dimethylpyrimidin-4-amine with target proteins

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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-amine

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In Silico Docking Analysis of Pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of various pyrimidine derivatives against key protein targets implicated in diseases such as cancer. While specific docking data for **2,5-Dimethylpyrimidin-4-amine** is not extensively available in the reviewed literature, the following sections present data on structurally related pyrimidine-based compounds. This information offers valuable insights into the potential binding affinities and interaction patterns of the pyrimidine scaffold, which is a cornerstone in medicinal chemistry.^[1] The data is intended to aid in the rational design of novel and potent inhibitors.

Comparative Docking Performance of Pyrimidine Derivatives

The following tables summarize the binding affinities and, where available, the corresponding experimental inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against several key protein targets. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Performance against Epidermal Growth Factor Receptor (EGFR)

Compound ID/Class	Binding Energy (kcal/mol)	Key Interacting Residues	IC50 (μM)	Reference
Pyrrolo[2,3-d]pyrimidine Derivative 78	Not Specified	Not Specified	0.3	[2]
Pyrrolo[2,3-d]pyrimidine Derivative 79	Not Specified	Not Specified	2.2	[2]
Pyrrolo[2,3-d]pyrimidine Derivative 80	Not Specified	Not Specified	3.4	[2]
Pyrimidine Analogue Compound 7	-8.8	MET-769, GLU-738, THR-766	Not Specified	[3]
Pyrimidine Analogue Compound 9	-8.3	MET-769, GLU-738, THR-766	Not Specified	[3]
Pyrimidine Analogue Compound 10	-8.3	MET-769, GLU-738, THR-766	Not Specified	[3]
Pyrimidine Analogue Compound 12	-8.4	MET-769, GLU-738, THR-766	Not Specified	[3]
Erlotinib (Reference)	-7.4	THR-766, GLN-767, MET-769, ASP-830	Not Specified	[3]

Table 2: Docking Performance against Cyclin-Dependent Kinase 2 (CDK2)

Compound ID	Binding Energy (kcal/mol)	Key Interacting Residues	IC50 (µg/ml)	Reference
Pyrimidine Derivative 4c	-7.9	Not Specified	132.4	[4]
Pyrimidine Derivative 4a	-7.7	Not Specified	Not Specified	[4]
Pyrimidine Derivative 4h	-7.5	Not Specified	Not Specified	[4]
Pyrimidine Derivative 4b	-7.4	Not Specified	117.8	[4]

Table 3: Docking Performance against Dihydrofolate Reductase (DHFR)

Compound ID	Binding Energy (kcal/mol)	Inhibition Constant (Ki) (µM)	Reference
4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol	-6.39	20.78	[5]
4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol	-6.08	34.88	[5]
4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol	-6.60	14.53	[5]
Trimethoprim (Reference)	-1.44	88670	[5]

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for performing molecular docking studies with pyrimidine derivatives, based on methodologies reported in the cited literature.[\[2\]](#)[\[6\]](#)

Preparation of the Receptor Protein

- **Protein Structure Retrieval:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- **Protein Preparation:** The downloaded protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Polar hydrogens are added to the protein, which are crucial for forming hydrogen bonds.

Preparation of the Ligand (Pyrimidine Derivative)

- **Ligand Structure Generation:** The 2D structure of the pyrimidine derivative is drawn using chemical drawing software and then converted to a 3D structure.
- **Energy Minimization:** The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable conformation.

Grid Generation

- A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the docking software to explore potential binding poses within this defined space.

Molecular Docking Simulation

- Molecular docking is performed using software such as AutoDock Vina or GLIDE.[\[2\]](#) The software samples different conformations and orientations of the ligand within the receptor's active site and estimates the binding affinity for each pose.

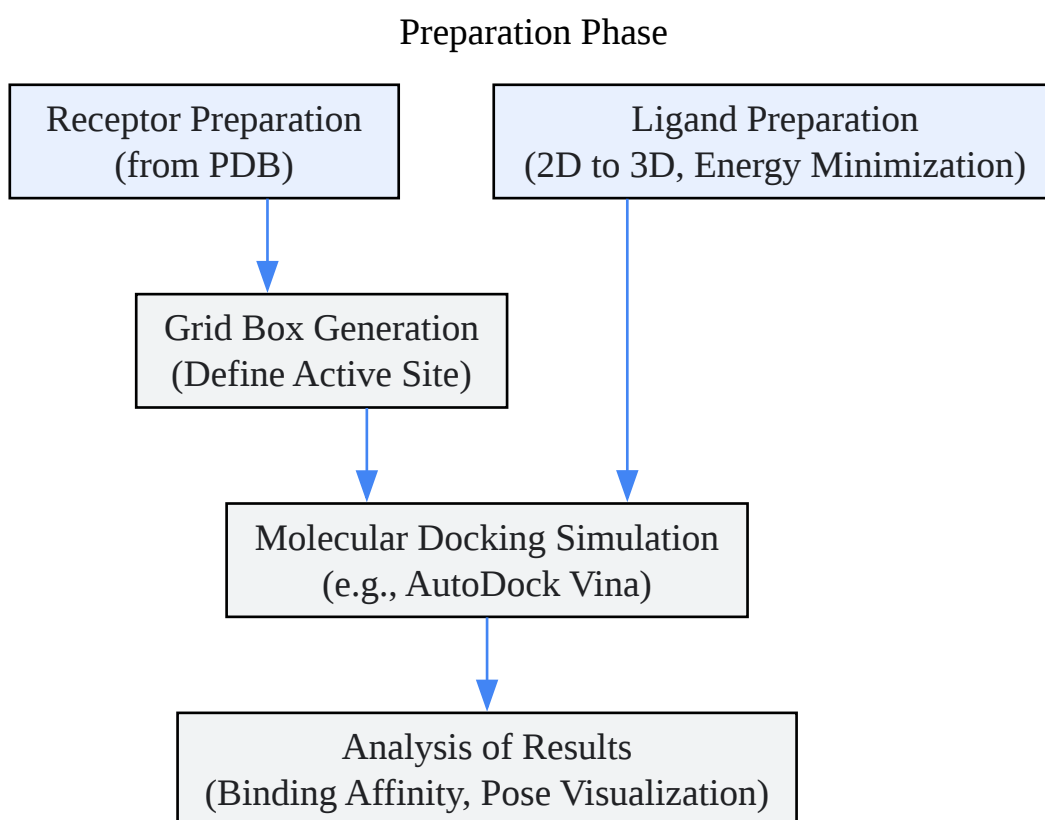
Analysis of Results

- **Binding Affinity:** The primary output is the binding affinity, typically reported in kcal/mol. More negative values suggest stronger predicted binding.[\[2\]](#)

- **Visualization of Binding Poses:** The predicted binding poses of the ligand are visualized using molecular graphics software. This allows for the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

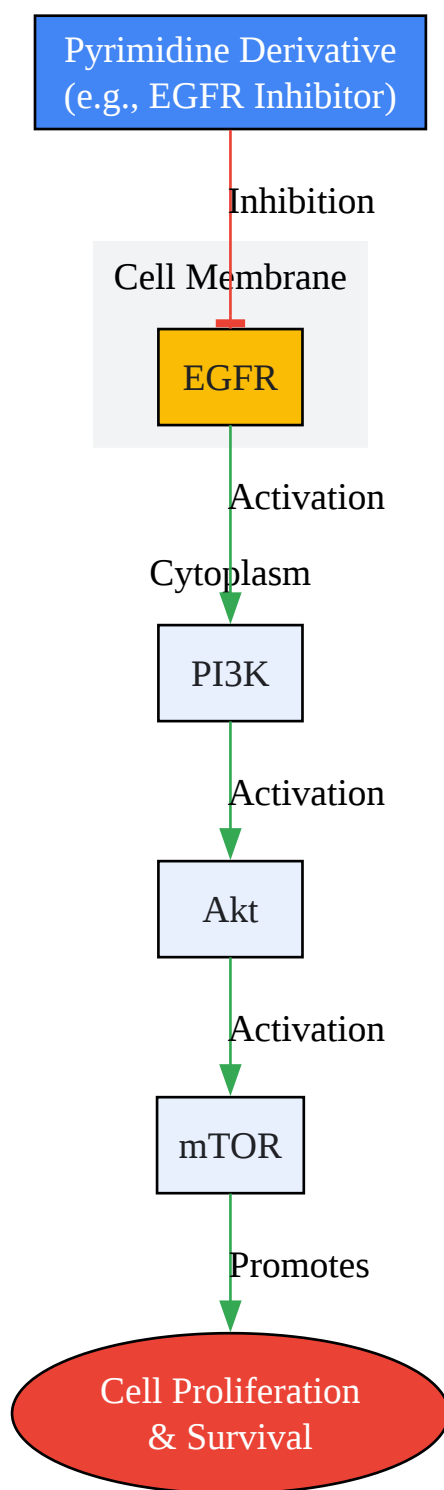
Visualizations

The following diagrams illustrate a typical workflow for an in silico docking study and a hypothetical signaling pathway where a target protein might be involved.



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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: A simplified representation of the EGFR-PI3K-Akt signaling pathway.

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References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedicineonline.org [biomedicineonline.org]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
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